8-(2,3-Dihydroxy-propylsulfanyl)-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C18H22N4O4S and a molecular weight of 390.464 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in early-stage research. Industrial synthesis would generally involve optimization of the laboratory-scale synthesis for larger-scale production, ensuring purity and yield are maintained.
Chemical Reactions Analysis
Types of Reactions
8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine ring or other functional groups.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group could yield corresponding ketones or aldehydes, while substitution reactions involving the thio group could introduce new functional groups.
Scientific Research Applications
Chemistry: As a unique compound, it can be used in the study of organic synthesis and reaction mechanisms.
Biology: It may serve as a probe or tool in biochemical studies, particularly those involving purine metabolism.
Industry: Its unique structure could be explored for use in materials science or as a precursor for more complex molecules.
Mechanism of Action
The specific mechanism of action for 8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE is not well-documented. compounds with similar structures often interact with enzymes or receptors involved in purine metabolism, potentially affecting cellular processes such as DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant effects.
Theobromine (3,7-Dimethylxanthine): Another purine derivative found in chocolate, with mild stimulant properties.
Theophylline (1,3-Dimethylxanthine): Used in medicine for its bronchodilator effects.
Uniqueness
8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C18H22N4O4S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C18H22N4O4S/c1-21-15-14(16(25)20-17(21)26)22(18(19-15)27-11-13(24)10-23)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13,23-24H,5,8-11H2,1H3,(H,20,25,26) |
InChI Key |
WSBIYOHOUHXBON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CO)O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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